5-fluoro-1-methyl-1H-pyrazol-4-amine,trifluoroaceticacid
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Overview
Description
5-Fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to a pyrazole ring, along with trifluoroacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid typically involves the reaction of 5-fluoro-1-methyl-1H-pyrazol-4-amine with trifluoroacetic acid. The process can be carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require cooling or heating to specific temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution and condensation reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, imines, and amides, which can have significant applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
5-Fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding to understand biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-amino-pyrazole: Similar in structure but lacks the fluorine atom and trifluoroacetic acid component.
5-Fluoro-1H-pyrazol-4-amine: Similar but does not have the methyl group.
1-Methyl-1H-pyrazol-4-amine: Lacks both the fluorine atom and trifluoroacetic acid component.
Uniqueness
5-Fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid is unique due to the presence of both the fluorine atom and trifluoroacetic acid, which confer distinct chemical properties and reactivity. These features make it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Properties
IUPAC Name |
5-fluoro-1-methylpyrazol-4-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3.C2HF3O2/c1-8-4(5)3(6)2-7-8;3-2(4,5)1(6)7/h2H,6H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXLAMZEXGDXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F4N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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